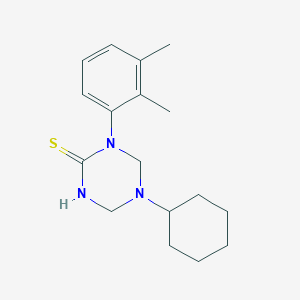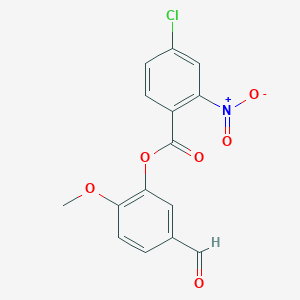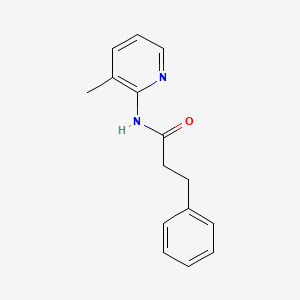![molecular formula C13H11F3N2S2 B5703626 N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)
N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, commonly known as TFMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. TFMU is a thiourea derivative that has shown promising results in various fields such as cancer research, neurology, and immunology.
Mechanism of Action
TFMU exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance and ion transport. Additionally, TFMU has been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
TFMU has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. It has also been found to inhibit the aggregation of amyloid-beta peptides and reduce the severity of autoimmune responses. Additionally, TFMU has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
TFMU has several advantages for lab experiments. It is easy to synthesize, stable, and has high purity and yield. It can be easily modified to produce analogs with improved biological activity. However, there are also some limitations to using TFMU in lab experiments. It has limited solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of TFMU. One area of research is the development of TFMU analogs with improved biological activity. Another area of research is the investigation of TFMU's potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand TFMU's mechanism of action and its potential side effects.
Synthesis Methods
TFMU can be synthesized using a simple one-pot reaction between 2-(trifluoromethyl)benzaldehyde, thiosemicarbazide, and 2-bromoethylthiophene. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The product is obtained in high yield and purity, making it an attractive compound for scientific research.
Scientific Research Applications
TFMU has been extensively studied for its potential use in various scientific research applications. In cancer research, TFMU has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to enhance the efficacy of chemotherapy drugs and reduce their toxicity. In neurology, TFMU has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has been found to inhibit the aggregation of amyloid-beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease. In immunology, TFMU has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis. It has been found to inhibit the production of inflammatory cytokines and reduce the severity of autoimmune responses.
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2S2/c14-13(15,16)10-5-1-2-6-11(10)18-12(19)17-8-9-4-3-7-20-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRQRXUDWUSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

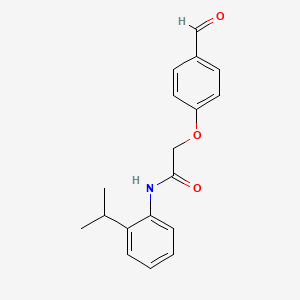

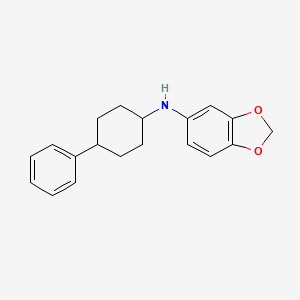
![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)
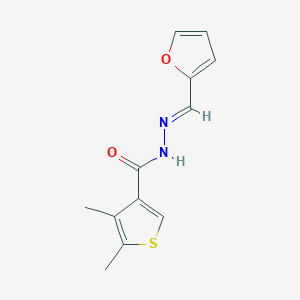
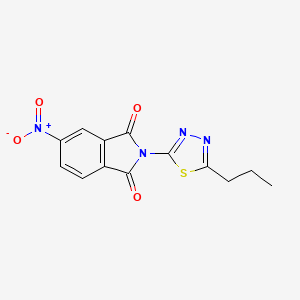
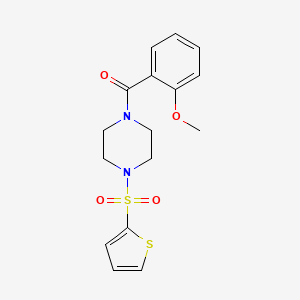
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
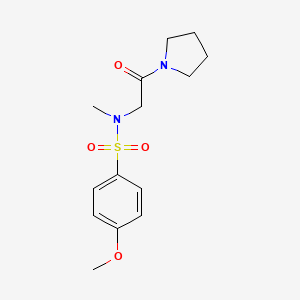
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)
